molecular formula C9H8Cl2N2O2 B2451865 2-chloro-N-[(2E)-1-(chloroacetyl)pyridin-2(1H)-ylidene]acetamide CAS No. 662163-51-1

2-chloro-N-[(2E)-1-(chloroacetyl)pyridin-2(1H)-ylidene]acetamide

Cat. No.: B2451865
CAS No.: 662163-51-1
M. Wt: 247.08
InChI Key: WNCQRTBCRPNCAP-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[(2E)-1-(chloroacetyl)pyridin-2(1H)-ylidene]acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring and chloroacetyl groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(2E)-1-(chloroacetyl)pyridin-2(1H)-ylidene]acetamide typically involves the reaction of pyridine derivatives with chloroacetyl chloride under basic conditions. The reaction is carried out by stirring the appropriate arylamine with 2-chloroacetyl chloride . This method ensures the formation of the desired compound with high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure cost-effectiveness and scalability. The reaction is typically conducted in large reactors with continuous monitoring of temperature and pH to maintain optimal conditions.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(2E)-1-(chloroacetyl)pyridin-2(1H)-ylidene]acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro groups in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Condensation Reactions: The compound can participate in condensation reactions with other amines or carbonyl compounds to form more complex structures.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

Scientific Research Applications

2-chloro-N-[(2E)-1-(chloroacetyl)pyridin-2(1H)-ylidene]acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-chloro-N-[(2E)-1-(chloroacetyl)pyridin-2(1H)-ylidene]acetamide involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[(2E)-1-(chloroacetyl)pyridin-2(1H)-ylidene]acetamide is unique due to its specific chloroacetyl and pyridine structure, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-chloro-N-[1-(2-chloroacetyl)pyridin-2-ylidene]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N2O2/c10-5-8(14)12-7-3-1-2-4-13(7)9(15)6-11/h1-4H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNCQRTBCRPNCAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=O)CCl)N(C=C1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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